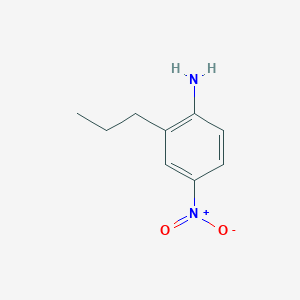

2-n-Propyl-4-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-nitro-2-propylaniline |

InChI |

InChI=1S/C9H12N2O2/c1-2-3-7-6-8(11(12)13)4-5-9(7)10/h4-6H,2-3,10H2,1H3 |

InChI Key |

ASRZMIQNPATDSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 N Propyl 4 Nitroaniline

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the 2-n-propyl-4-nitroaniline molecule can be approached through several synthetic pathways, each with its own set of advantages and challenges. The key strategic decisions involve the sequence of introducing the n-propyl group and the nitro group onto the aniline (B41778) ring.

Nitration of Propylanilines: Regioselectivity and Optimization

One potential route to this compound is the direct nitration of 2-n-propylaniline. The directing effects of the amino and propyl groups on the aromatic ring are crucial in determining the regioselectivity of this electrophilic aromatic substitution reaction. The amino group is a strong activating, ortho-, para-director, while the n-propyl group is a weaker activating, ortho-, para-director.

In the nitration of substituted anilines, the regioselectivity is significantly influenced by the electronic effects of the existing substituents. For instance, in the nitration of N-acetylated toluidines, the +R effect of the acetamide (B32628) group often dictates the position of the incoming nitro group. ulisboa.pt For 2-propylaniline, the powerful ortho-, para-directing influence of the amino group would be expected to favor the introduction of the nitro group at the para-position (position 4) and the ortho-position (position 6).

To enhance the yield of the desired 4-nitro isomer and minimize the formation of the 6-nitro byproduct and potential oxidation products, the amino group is often protected, for example, by acetylation. The resulting acetanilide (B955) derivative would then be nitrated. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can favor para-substitution. Subsequent deprotection would then yield the target molecule. Optimization of reaction conditions, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), temperature, and solvent, is essential to maximize the yield of the desired this compound. ulisboa.ptkochi-tech.ac.jp

Amination Reactions in Nitro-substituted Propylbenzenes

An alternative strategy involves the introduction of the amino group onto a pre-existing nitro-substituted propylbenzene. This can be achieved by the amination of 1-nitro-4-propylbenzene. chegg.comthermofisher.comchemeo.comnist.gov However, direct amination of an unactivated aromatic C-H bond is challenging.

A more common approach is the reduction of a dinitro-substituted propylbenzene. For example, the synthesis could start from a suitable dimethylnitrobenzene, which is dinitrated, followed by selective reduction of one of the nitro groups to an amine. google.com

Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a direct method for the amination of nitroarenes. acs.orgcapes.gov.bracs.orgresearchgate.net This reaction involves the addition of a nucleophile containing a leaving group to the nitroarene, followed by base-induced elimination to form the aminated product. acs.orgacs.org This method provides a powerful tool for the synthesis of nitroanilines and could be applicable to the synthesis of this compound from 1-nitro-3-propylbenzene. The orientation of the amination can often be controlled by the reaction conditions. acs.orgacs.org

Alkylation of Nitroanilines with Propyl Moieties

The introduction of the n-propyl group onto a nitroaniline precursor is a key synthetic strategy. This can be accomplished through either nucleophilic substitution or radical-mediated pathways.

This approach typically involves the reaction of a suitable nitroaniline with a propyl halide or another propylating agent. For the synthesis of this compound, the starting material would be 4-nitroaniline (B120555). However, direct C-alkylation of the aromatic ring is not straightforward. A more common method is the N-alkylation of an aniline derivative, followed by other transformations.

A plausible, though indirect, route could involve the alkylation of a protected 4-nitroaniline, but directing the propyl group to the ortho position of the amino group is a significant challenge.

A more direct approach to a related structure, 2-bromo-N-propylaniline, involves the N-propylation of 2-bromo-4-nitroaniline (B50497) with a propyl halide in the presence of a base. While this example illustrates N-alkylation, similar principles of nucleophilic substitution could be explored for C-alkylation under specific catalytic conditions.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen can also be utilized for the alkylation of nitroarenes. clockss.org This method allows for the direct introduction of an alkyl group onto the aromatic ring of a nitro compound.

Radical-mediated reactions offer an alternative for the introduction of alkyl groups. These methods often proceed under milder conditions and can provide different selectivity compared to ionic reactions. Recent advances have demonstrated the utility of radical reactions for the alkylation of anilines and other aromatic systems. acs.orgrsc.orgmdpi.comorganic-chemistry.orgscispace.com

For instance, a radical-mediated decarboxylative cross-coupling reaction using diacyl peroxides as the source of alkyl radicals, catalyzed by copper, can be used to alkylate nitrogen nucleophiles, including anilines. organic-chemistry.org Another approach involves the use of photocatalysis to generate alkyl radicals from alkyl halides or other precursors, which then add to the aniline derivative. acs.orgrsc.org These methods could potentially be adapted for the synthesis of this compound by reacting 4-nitroaniline with a suitable propyl radical precursor.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in many of the synthetic steps towards this compound, enhancing reaction rates, yields, and selectivity.

In nitration reactions , sulfuric acid is a classic catalyst that facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. kochi-tech.ac.jp

For amination reactions , particularly those involving VNS, the choice of base is critical and can be considered a form of catalysis in controlling the reaction pathway. acs.orgacs.org

In alkylation reactions , various catalysts are employed. For nucleophilic substitutions, phase-transfer catalysts can be used to facilitate the reaction between the nitroaniline and the alkylating agent. google.com In radical-mediated alkylations, transition metal catalysts, such as copper complexes, are often used to generate the alkyl radicals from their precursors. organic-chemistry.orgvulcanchem.com Photocatalysts, both organic and inorganic, are also increasingly used to initiate radical reactions under mild, visible-light-mediated conditions. acs.orgrsc.org

For related syntheses, such as that of 2-nitro-4-(propylthio)aniline, composite catalysts made of activated clay and pseudo-boehmite have been shown to be effective in condensation reactions. These catalysts can often be recycled, which is advantageous for industrial processes. The use of iron complexes as catalysts for the reduction of nitro compounds to amines is also a well-established and environmentally benign approach. acs.org

The table below summarizes the types of catalysts and their roles in the synthesis of this compound and related compounds.

| Reaction Type | Catalyst | Role of Catalyst |

| Nitration | Sulfuric Acid | Generation of nitronium ion (NO₂⁺) |

| Vicarious Nucleophilic Substitution (VNS) | Strong Base (e.g., t-BuOK) | Deprotonation of the nucleophile and facilitation of HX elimination |

| Nucleophilic Alkylation | Phase-Transfer Catalysts | Enhance reaction rates between different phases |

| Radical Alkylation | Copper Complexes, Photocatalysts | Generation of alkyl radicals |

| Reduction of Nitro Group | Iron Complexes | Catalyze the reduction of the nitro group to an amine |

| Condensation (for related thio-analogues) | Activated Clay/Pseudo-boehmite | Provide acidic sites and structural stability |

Homogeneous Catalysis for Specific Reaction Steps

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a role in specific steps of nitroaniline synthesis, particularly in nitration and reduction reactions. While heterogeneous catalysts are more common for large-scale production due to ease of separation, homogeneous systems offer unique advantages in terms of selectivity and milder reaction conditions. sioc-journal.cn

For instance, the nitration of anilines can be promoted by homogeneous catalysts. Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been investigated as a promoter and nitro source for the regioselective nitration of anilines. rsc.org In such systems, the metal salt is dissolved in the reaction medium, facilitating a controlled introduction of the nitro group onto the aromatic ring. Another approach involves the use of Brønsted-acidic ionic liquids, which can act as both solvent and catalyst, promoting reactions like esterification and alkylation under mild conditions. researchgate.net The designable nature of ionic liquids allows for tuning their acidity and solubility properties to optimize reaction outcomes. researchgate.net

In the context of reducing nitro groups, which is a common transformation in the synthesis of related amine compounds, homogeneous catalysts based on transition metals like iron, ruthenium, and palladium have been explored. sioc-journal.cn These catalysts, often stabilized by organic ligands, can achieve high efficiency and chemoselectivity in the hydrogenation of nitro compounds to primary amines. sioc-journal.cn The ability to modify the ligand structure allows for fine-tuning of the catalyst's electronic and steric properties, thereby controlling the reaction pathway. sioc-journal.cn

Heterogeneous Catalysis for Enhanced Yield and Selectivity

Heterogeneous catalysts are integral to the synthesis of nitroanilines and their precursors, offering enhanced reaction rates, improved selectivity, and simplified product purification. researchgate.net These solid-phase catalysts are crucial for key steps such as condensation, reduction, and hydrogenation.

In a synthetic route for the related compound 4-propylthio-2-nitroaniline, a composite heterogeneous catalyst comprising activated clay and pseudo-boehmite is employed for the initial condensation reaction. google.compatsnap.com This catalyst provides acidic sites and structural stability, significantly enhancing reaction kinetics. Increasing the catalyst loading has been shown to directly correlate with higher condensation yields. For hydrogenation steps, palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for converting nitro groups to amines. google.com

Recent research has focused on developing novel nanocatalysts for the reduction of nitroaromatics, which is a key reaction type in this field. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, synthesized via a one-step hydrothermal method, have proven to be highly effective heterogeneous catalysts for the reduction of 2-nitroaniline (B44862) and 4-nitroaniline in an aqueous medium. nih.gov Similarly, CoMn₂O₄ nanoparticles immobilized on lignin (B12514952) have been utilized for the catalytic reduction of these compounds. rsc.org These nanocatalysts offer a high surface area and accessible active sites, leading to rapid and efficient reactions under mild conditions. nih.govrsc.org

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Activated Clay / Pseudo-boehmite | Condensation | Composite system enhances kinetics. Yield increases from 76.64% to 96.28% when catalyst mass is doubled. | |

| Palladium on Carbon (Pd/C) | Hydrogenation | Effective for reducing nitro groups to amines in multi-step syntheses. | google.com |

| Copper Ferrite (CuFe₂O₄) NPs | Reduction | Reduces 2-nitroaniline to ortho-phenylenediamine with 95.6% conversion in 90 seconds. | nih.gov |

| CoMn₂O₄ NPs on Lignin | Reduction | Demonstrates high catalytic activity for the reduction of 2-nitroaniline. | rsc.org |

| Palladium on Glass Wool (Pd@GW) | Reduction | Shows exceptional performance and durability for nitro group reduction at room temperature. | nih.gov |

Catalyst Reusability and Efficiency Studies

A significant advantage of heterogeneous catalysis in industrial applications is the potential for catalyst recovery and reuse, which lowers production costs and reduces environmental impact. researchgate.net Efficiency studies focus on the catalyst's performance over multiple reaction cycles.

The activated clay and pseudo-boehmite composite catalyst used in the synthesis of a 2-nitroaniline derivative demonstrates good reusability, retaining 92% of its activity after five cycles. This stability is crucial for cost-effective manufacturing. Similarly, extensive studies on nanocatalysts have highlighted their robustness. The magnetic CuFe₂O₄ nanoparticles can be easily recovered using an external magnet and reused for at least six consecutive cycles without a noticeable decrease in catalytic performance. nih.gov A bimetallic organic framework (BMOF) used for hydrogenating 2-nitroaniline also showed excellent recyclability for five cycles. researchgate.net Palladium on glass wool (Pd@GW) catalysts exhibit remarkable durability, with studies showing the same performance level after 6-8 months of storage. nih.gov

| Catalyst | Number of Cycles | Efficiency Retention | Reference |

|---|---|---|---|

| Activated Clay / Pseudo-boehmite | 5 | Retains 92% activity. | |

| Copper Ferrite (CuFe₂O₄) NPs | 6 | No remarkable loss of catalytic ability. | nih.gov |

| Bimetallic Organic Framework (BMOF) | 5 | Maintains excellent catalytic activity. | researchgate.net |

| Palladium on Glass Wool (Pd@GW) | Multiple | Excellent reusability; stable after 6-8 months. | nih.gov |

Reaction Condition Optimization for High Purity and Yield

Solvent System Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is critical as it influences reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of 2-nitroaniline derivatives, polar solvents are frequently employed. For the synthesis of 4-propylthio-2-nitroaniline, methanol (B129727) is identified as the optimal solvent due to its polarity and its ability to effectively solubilize both organic reactants and inorganic reagents like sodium sulfide (B99878). Substituting methanol with other polar solvents such as ethanol (B145695) or acetone (B3395972) leads to a 10–15% decrease in yield, which is attributed to the lower solubility of sodium sulfide in these solvents.

For N-propylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically preferred. These solvents facilitate nucleophilic substitution reactions by solvating the cation while leaving the anion relatively free, enhancing its nucleophilicity. The selection of the solvent system is therefore a key parameter that must be optimized to balance reaction kinetics and thermodynamics for maximum product yield.

| Solvent | Reaction Step | Effect on Yield | Reference |

|---|---|---|---|

| Methanol | Alkylation/Condensation | Optimal yield due to good solubility of reagents. | |

| Ethanol | Alkylation/Condensation | 10-15% lower yield compared to methanol. | |

| Acetone | Alkylation/Condensation | 10-15% lower yield compared to methanol. | |

| DMF / Acetonitrile | N-Propylation | Effective for alkylation reactions under basic conditions. |

Temperature and Pressure Influence on Product Distribution

Temperature and pressure are fundamental parameters that directly impact reaction rates, selectivity, and product distribution. In the synthesis of this compound, controlling these variables is essential to favor the desired product and suppress the formation of impurities.

The nitration of N-propylaniline, a potential step in the synthesis, is highly exothermic and requires strict temperature control. These reactions are typically conducted at low temperatures, often between 0°C and 5°C, to manage the reaction rate and prevent over-nitration or the formation of undesired isomers. Similarly, in the synthesis of the related 2-nitro-4-(propylthio)aniline, the initial condensation step is temperature-sensitive. While higher temperatures can accelerate the reaction, they also promote side reactions, leading to a 14% reduction in yield when the temperature is increased from 25°C to 70°C. Conversely, the subsequent alkylation step in the same synthesis requires a higher temperature of 55°C to ensure high conversion rates, achieving yields between 95-97%. Lowering the alkylation temperature to 30°C results in a drastic reduction in yield due to incomplete activation of the alkylating agent.

Pressure primarily becomes a significant factor in reactions involving gaseous reactants. For example, in catalytic hydrogenation reactions or carbonylations, increasing the pressure elevates the concentration of the dissolved gas (e.g., H₂ or CO) in the solvent, which can significantly increase the reaction rate and influence the product distribution. acs.org

| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | 25 | 3 | 91.01 | |

| Condensation | 70 | 3 | 82.39 | |

| Alkylation | 55 | - | 95-97 | |

| Alkylation | 30 | - | 64.60 | google.com |

| Nitration | 0-5 | - | Favors specific isomer, minimizes side reactions |

Stoichiometric Control and Side Reaction Mitigation

Precise control over the stoichiometry—the molar ratios of reactants—is fundamental to maximizing the yield of this compound and mitigating the formation of byproducts. Unwanted side reactions, such as di-alkylation, over-nitration, or polymerization, can be minimized by carefully adjusting the relative amounts of starting materials and reagents.

In a multi-step synthesis for a structurally similar compound, a 1:1.2 molar ratio of the dithioether intermediate to the alkylating agent (chloropropane) was found to maximize the conversion to the desired product. In the preceding condensation step, the optimal molar ratio of o-nitroaniline to disulfide dichloride was determined to be between 1:1.05 and 1:1.1. google.com Using an excess of one reactant can drive the reaction to completion but may also lead to purification challenges or the formation of impurities if the excess reagent reacts further.

For nitration reactions, the slow, controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is a critical strategy to prevent a rapid, uncontrolled reaction and the formation of di-nitro or other undesired byproducts. commonorganicchemistry.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely intervention to quench the reaction once the starting material is consumed, preventing further transformation of the desired product.

Multi-step Synthetic Route Analysis and Process Intensification

The synthesis of this compound is not commonly detailed in readily available literature, necessitating a review of analogous reactions to construct plausible and efficient synthetic routes. The main strategies involve either the nitration of an N-substituted aniline or the alkylation of a pre-existing nitroaniline.

One of the most direct conceptual routes involves the nitration of N-propylaniline . In this electrophilic aromatic substitution, the amino group (-NH-propyl) is ortho-, para-directing. Therefore, reacting N-propylaniline with a standard nitrating mixture, such as nitric acid in sulfuric acid, is expected to yield a mixture of 2-nitro- and 4-nitro- isomers. The key challenge in this pathway is the control of regioselectivity and the subsequent separation of the desired 4-nitro isomer from the 2-nitro byproduct.

An alternative and often more controlled approach begins with a pre-functionalized aniline derivative. For instance, a plausible route mirrors the synthesis of similar compounds like 2-bromo-4-nitro-N-propylaniline. This would involve a multi-step sequence:

Bromination of Aniline: Aniline is first brominated at the ortho- and para-positions. Selective bromination at the para-position can be achieved by first protecting the amino group as an acetanilide, followed by bromination and subsequent deprotection.

Nitration: The resulting p-bromoaniline is then nitrated. The amino group directs the nitro group to the ortho position (position 2).

N-propylation: The amino group of 2-nitro-4-bromoaniline is then alkylated using a propyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

Debromination: The final step would involve the removal of the bromine atom, which can be challenging and may require specific catalytic conditions.

A more direct, though potentially less regioselective, route is the N-propylation of p-nitroaniline . This would be followed by the introduction of the propyl group at the 2-position of the aromatic ring. However, C-alkylation of an already substituted benzene (B151609) ring, particularly at a position ortho to a deactivating nitro group, is a synthetically challenging transformation.

A novel approach described in recent literature involves a three-component ring transformation , which can be used to synthesize a variety of substituted nitroanilines. While not explicitly demonstrated for this compound, this method offers a potential pathway by reacting a dinitropyridone with a ketone and an amine under mild conditions. nih.gov

Process Intensification:

Traditional batch processing for nitration reactions poses significant safety risks due to the highly exothermic nature of the reaction and the potential for runaway reactions. Current time information in Vanderburgh County, US.vulcanchem.com Process intensification strategies, particularly the use of continuous flow chemistry, offer substantial advantages.

Flow Chemistry: The use of microreactors or flow reactors for nitration provides superior heat and mass transfer, leading to better temperature control and improved safety. Current time information in Vanderburgh County, US.beilstein-journals.org This technology allows for the safe use of more aggressive nitrating agents and can lead to higher yields and selectivity. Current time information in Vanderburgh County, US.acs.org The small reactor volumes minimize the amount of hazardous material present at any given time, significantly reducing the risk of explosion. Furthermore, flow chemistry setups can be readily scaled up by running multiple reactors in parallel ("sizing-up") or by extending the operation time ("numbering-up"). acs.org The integration of in-line purification and solvent-switching capabilities can lead to a fully automated and continuous manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of related heterocyclic compounds and can be a valuable tool for process intensification, particularly in the alkylation and cyclization steps of more complex synthetic routes. derpharmachemica.comnih.govarabjchem.orgrsc.org

Below are data tables outlining plausible synthetic steps for this compound, based on analogous reactions found in the literature.

Table 1: Plausible Synthetic Route via Nitration of N-Propylaniline

| Step | Reaction | Reagents and Conditions | Key Intermediates | Potential Yield Range (%) |

| 1 | N-Propylation of Aniline | Aniline, 1-Bromopropane, K₂CO₃, DMF, 60-80°C | N-Propylaniline | 85-95 |

| 2 | Nitration | N-Propylaniline, HNO₃/H₂SO₄, 0-5°C | Mixture of 2-nitro- and 4-nitro-N-propylaniline | 70-90 (mixture) |

| 3 | Isomer Separation | Column Chromatography or Recrystallization | This compound | Dependent on separation efficiency |

Table 2: Research Findings on a Related Synthesis: 4-propylthio-2-nitroaniline

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Condensation | o-Nitroaniline, Disulfur dichloride, Acidified active clay/pseudo-boehmite catalyst, Methanol, 25°C, 3h | 98.24 | CN110498752B |

| 2 | Alkylation | Dithioether intermediate, Sodium sulfide nonahydrate, Chloropropane, Methanol, 55°C | 86.94 | CN110498752B |

Advanced Spectroscopic Characterization and Structural Analysis of 2 N Propyl 4 Nitroaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its fundamental vibrational modes. wikipedia.orgspectroscopyonline.com For 2-n-Propyl-4-nitroaniline, these methods reveal how the interplay of the amino, nitro, and n-propyl substituents on the benzene (B151609) ring affects the bond strengths and vibrational energies.

High-Resolution Fourier-Transform Infrared (FT-IR) Spectroscopy for Normal Mode Analysis

High-resolution Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. wikipedia.orgnih.gov The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent parts.

The N-H stretching vibrations of the primary amino group are typically observed in the 3300-3500 cm⁻¹ region. For primary amines, two bands are expected: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching mode. cdnsciencepub.com The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch between 1335 and 1385 cm⁻¹. arabjchem.org The presence of the n-propyl group introduces C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds This table is a representative compilation based on data for substituted nitroanilines. arabjchem.orgresearchgate.netscispace.comnih.gov Precise values for this compound require experimental measurement.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3485 | νₐₛ(NH₂) | Asymmetric N-H Stretch |

| ~3390 | νₛ(NH₂) | Symmetric N-H Stretch |

| ~2960 | ν(C-H) | Propyl Group C-H Stretch |

| ~1595 | δ(NH₂) | NH₂ Scissoring/Bending |

| ~1530 | νₐₛ(NO₂) | Asymmetric NO₂ Stretch |

| ~1475 | ν(C=C) | Aromatic Ring Stretch |

| ~1345 | νₛ(NO₂) | Symmetric NO₂ Stretch |

Raman Spectroscopy for Molecular Vibrations and Symmetry Determination

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that induce a change in polarizability. nsf.gov It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For molecules like this compound, Raman spectroscopy is effective in characterizing the vibrations of the aromatic ring and the symmetric stretch of the nitro group.

Table 2: Representative Raman Shifts for Substituted Nitroanilines This table is a representative compilation based on data for substituted nitroanilines. nih.govresearchgate.netchemicalbook.com Precise values for this compound require experimental measurement.

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~3070 | ν(C-H) | Aromatic C-H Stretch |

| ~2930 | ν(C-H) | Propyl Group C-H Stretch |

| ~1600 | ν(C=C) | Aromatic Ring Stretch |

| ~1338 | νₛ(NO₂) | Symmetric NO₂ Stretch |

| ~1290 | Phenyl Ring Mode | Ring Breathing/Deformation |

| ~850 | Ring Mode | Ring Deformation |

Comparative Vibrational Studies with Isomers and Analogues

Comparing the vibrational spectra of this compound with its isomers and analogues provides insight into the structural effects of substituent placement.

Comparison with 4-Nitroaniline (B120555) (PNA): PNA serves as the parent compound. The addition of the n-propyl group at the 2-position introduces steric hindrance, which can disrupt the planarity of the amino group with the ring. This may slightly alter the N-H stretching frequencies and influence the electronic conjugation, thereby shifting the NO₂ stretching frequencies. researchgate.netnih.gov

Comparison with 2-Methyl-4-nitroaniline: The vibrational modes of the alkyl group will differ. The n-propyl group has more complex C-H bending and rocking modes compared to the methyl group. However, the electronic influence on the aromatic ring system is expected to be similar due to the inductive effect of the alkyl groups. chemicalbook.com

Comparison with other isomers (e.g., 2-Isopropyl-4-nitroaniline): Branching in the alkyl chain, as in an isopropyl group, would introduce more significant steric hindrance near the amino group compared to the n-propyl group. This increased steric bulk could lead to a greater out-of-plane twist of the amino group, which would be observable as shifts in the N-H and NO₂ vibrational frequencies due to reduced conjugation.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. uobabylon.edu.iqdu.edu.eg For donor-acceptor systems like this compound, this technique is crucial for characterizing the intramolecular charge transfer (ICT) phenomenon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

The UV-Vis spectrum of nitroaniline derivatives is typically characterized by two main absorption bands. uobabylon.edu.iq The first band, at a shorter wavelength (typically < 300 nm), corresponds to a π→π* transition localized on the benzene ring. The second, more intense band at a longer wavelength (typically > 350 nm) is the key intramolecular charge transfer (ICT) band. uobabylon.edu.iqmasterorganicchemistry.com This transition involves the promotion of an electron from an orbital with significant character on the electron-donating amino group (the highest occupied molecular orbital, HOMO) to an orbital with major character on the electron-accepting nitro group (the lowest unoccupied molecular orbital, LUMO).

For this compound, the ICT band is expected to be prominent. The position and intensity of this band are sensitive to the electronic interplay between the substituents. The electron-donating nature of the n-propyl group (+I effect) can enhance the electron density on the ring and the amino group, potentially leading to a red shift (shift to longer wavelength) of the ICT band compared to 4-nitroaniline. arabjchem.org

Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Nitroaniline Derivatives in a Non-polar Solvent This table presents expected values based on data for related compounds. uobabylon.edu.iqresearchgate.netresearchgate.net Experimental measurement is required for precise values.

| Compound | π→π* Transition (λₘₐₓ, nm) | ICT (n→π*) Transition (λₘₐₓ, nm) |

| Aniline (B41778) | ~230 | - |

| 4-Nitroaniline | ~232 | ~367 |

| 2-Nitroaniline (B44862) | ~232 | ~400 |

| This compound (Expected) | ~235 | ~380-410 |

Solvatochromism Studies and Solvent Polarity Effects on UV-Vis Spectra

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. acs.orgnih.gov This effect is particularly pronounced for the ICT band of push-pull molecules like this compound. The excited state of these molecules is significantly more polar than the ground state due to the charge separation that occurs during the electronic transition.

In polar solvents, the highly polar excited state is stabilized more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. Consequently, a bathochromic (red) shift to longer wavelengths is observed for the ICT band as solvent polarity increases. acs.orgacs.org By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can quantify the molecule's sensitivity to its environment.

Table 4: Expected Solvatochromic Shifts of the ICT Band for a Substituted 4-Nitroaniline This table illustrates the general trend of solvatochromism based on studies of similar compounds. acs.orgnih.govnih.govacs.org

| Solvent | Polarity (Dielectric Constant, ε) | Expected λₘₐₓ of ICT Band (nm) | Shift Type |

| Hexane | 1.88 | Lower λ | - |

| Dichloromethane | 8.93 | Intermediate λ | Red Shift |

| Ethanol (B145695) | 24.5 | Higher λ | Red Shift |

| Acetonitrile (B52724) | 37.5 | Higher λ | Red Shift |

| Water | 80.1 | Highest λ | Red Shift |

Fluorescence and Phosphorescence Investigations

Photoluminescence spectroscopy, encompassing both fluorescence and phosphorescence, provides insights into the electronic excited states of a molecule. Fluorescence is the emission of light from singlet excited states, a process that is typically rapid, while phosphorescence involves emission from a triplet excited state, which has a much longer lifetime due to the spin-forbidden nature of the transition. libretexts.orgrsc.org

For this compound, the presence of the nitro group (-NO2) is expected to significantly influence its luminescent properties. Nitroaromatic compounds are often characterized by low to negligible fluorescence quantum yields. mdpi.com This is because the electron-withdrawing nitro group can promote efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1), or facilitate non-radiative decay pathways, effectively quenching fluorescence. rsc.orgmdpi.com

While specific experimental fluorescence and phosphorescence data for this compound are not extensively reported in peer-reviewed literature, studies on analogous compounds like p-nitroaniline show that they are sensitive to their environment. mdpi.com For instance, the fluorescence of p-nitroaniline can be quenched by various compounds, a property that has been harnessed for developing chemical sensors. mdpi.com It is plausible that this compound would exhibit weak intrinsic fluorescence. However, at low temperatures in a rigid matrix, where non-radiative decay processes are minimized, it might display phosphorescence from its triplet state. rsc.org The investigation of its phosphorescent properties could be valuable, as materials with room-temperature phosphorescence (RTP) have applications in bioimaging and data encryption. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Predicted ¹H and ¹³C NMR Data: The ¹H NMR spectrum would show distinct signals for the aromatic protons and the n-propyl group. The ¹³C NMR spectrum would correspondingly show nine unique carbon signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| H-3 | ~8.0 | - | d, J ≈ 9 Hz |

| H-5 | ~7.9 | - | dd, J ≈ 9, 2.5 Hz |

| H-6 | ~6.7 | - | d, J ≈ 9 Hz |

| NH₂ | ~5.0 | - | br s (exchangeable) |

| H-1' | ~2.6 | - | t, J ≈ 7.5 Hz |

| H-2' | ~1.6 | - | sextet, J ≈ 7.5 Hz |

| H-3' | ~0.9 | - | t, J ≈ 7.5 Hz |

| C-1 | - | ~150 | Quaternary |

| C-2 | - | ~135 | Quaternary |

| C-3 | - | ~126 | Aromatic CH |

| C-4 | - | ~138 | Quaternary (NO₂) |

| C-5 | - | ~124 | Aromatic CH |

| C-6 | - | ~115 | Aromatic CH |

| C-1' | - | ~30 | Propyl CH₂ |

| C-2' | - | ~24 | Propyl CH₂ |

d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. emerypharma.com For this compound, it would show a clear correlation pathway from the methyl protons (H-3') to the methylene (B1212753) protons (H-2') and further to the benzylic protons (H-1'). It would also show a correlation between the ortho-coupled aromatic protons H-5 and H-6. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. emerypharma.comyoutube.com It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for example, the triplet at ~2.6 ppm to the carbon at ~30 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds, particularly through quaternary carbons. researchgate.net Key correlations would include:

The benzylic protons (H-1') showing correlations to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-6 showing correlations to C-2 and C-4.

The aromatic proton H-5 showing correlations to C-1 and C-3. These long-range correlations would unambiguously confirm the 1,2,4-substitution pattern on the aniline ring. walisongo.ac.idresearchgate.net

Solid-State NMR for Packing and Dynamics

Solid-State NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the crystalline state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and polymorphism. dokumen.pub

For this compound, ssNMR could be employed to:

Characterize Crystalline Polymorphs: Different crystal packing arrangements (polymorphs) would result in distinct ssNMR spectra, allowing for their identification and characterization.

Investigate Molecular Dynamics: By studying the changes in spectra with temperature, the dynamics of the n-propyl chain (e.g., rotations, conformational changes) and the reorientation of the entire molecule within the crystal lattice can be investigated.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular proximities, such as hydrogen bonding involving the amine and nitro groups.

A study on p-nitroaniline molecules adsorbed within zeolite pores using ²H ssNMR demonstrated how this technique can elucidate the dynamics of guest molecules in a confined environment. dokumen.pub A similar approach could be used to study this compound in various host matrices.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. chemrxiv.org

For this compound, the molecular formula is C₉H₁₂N₂O₂.

Nominal Mass: 180 amu

Monoisotopic Exact Mass: 180.08988 Da

An HRMS measurement confirming a mass of 180.0899 ± 0.0005 Da would provide strong evidence for the elemental formula C₉H₁₂N₂O₂, helping to distinguish it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Intramolecular Rearrangements

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. wikipedia.org This is instrumental in elucidating molecular structure by piecing together the fragment ions. researchgate.net The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways.

Proposed Fragmentation Pathways:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or nitric oxide (•NO) followed by a carbonyl group (CO). researchgate.net

[M]+• → [M - NO₂]+ + •NO₂

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a favorable process, leading to the loss of an ethyl radical. This results in a stable, resonance-delocalized cation.

[M]+• → [M - C₂H₅]+ + •C₂H₅

McLafferty-type Rearrangement: If the geometry is favorable, a gamma-hydrogen on the propyl chain can be transferred to the aromatic ring or nitro group, followed by the elimination of a neutral propene molecule.

Interactive Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]+• | Molecular Ion (Precursor) |

| 151 | [C₉H₁₃N₂O]+ | Loss of •OH from [M]+• (ortho-effect) |

| 150 | [C₉H₁₂NO]+• | Loss of •NO from [M]+• |

| 134 | [C₉H₁₂N₂]+• | Loss of •NO₂ from [M]+• |

| 122 | [C₈H₁₀N]+ | Loss of •NO₂ and then •CH₃ |

These fragmentation patterns, determined through MS/MS experiments, would provide a structural fingerprint for this compound, complementing the data obtained from NMR spectroscopy. researchgate.net

Crystallography and Solid State Architecture of 2 N Propyl 4 Nitroaniline

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 2-n-propyl-4-nitroaniline. Therefore, experimentally determined data for its crystal structure is currently unavailable.

Determination of Crystal System and Space Group

Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound remain undetermined. This fundamental information can only be obtained through the successful growth of a single crystal and subsequent analysis by X-ray diffraction.

Molecular Conformation and Geometry in the Crystalline State

Detailed information on the molecular conformation and geometry, including bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state, is not available. Such data is contingent on a full crystallographic structure determination.

Influence of Alkyl Chain Length on Crystal Packing

Studies on series of N-alkyl-p-nitroanilines have demonstrated that the length of the alkyl chain can significantly influence crystal packing, sometimes determining whether the resulting structure is centrosymmetric or noncentrosymmetric. nih.govresearchgate.net This effect is attributed to the interplay between hydrogen bonding and van der Waals interactions from the alkyl chains. A similar systematic study on the 2-alkyl-4-nitroaniline series, which would include the propyl derivative, has not been found. Such a study would be necessary to elucidate the specific influence of the n-propyl group on the crystal lattice of this compound in comparison to other alkyl-substituted analogues.

Powder X-ray Diffraction (PXRD)

Phase Identification and Purity Assessment

No public records of powder X-ray diffraction (PXRD) patterns for this compound were found. PXRD is a standard technique used to confirm the phase identity and assess the purity of a bulk crystalline sample. A reference PXRD pattern, which could be calculated from a single-crystal structure or obtained from a verified pure sample, is required for such analysis.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study for nitroaniline derivatives. Evidence suggests the existence of at least two polymorphic forms for this compound. A study analyzing N-O bond linkages in various nitro compounds identified distinct N-O bond lengths for two different forms of N-n-Propyl-4-nitroaniline, labeled as form 1 and form 2. arkat-usa.org This differentiation in bond lengths within the nitro group points to different crystalline environments and, therefore, distinct polymorphic structures.

The phenomenon of conformational polymorphism, where different crystal forms arise from different molecular conformations, is common in flexible molecules. researchgate.net For this compound, the flexibility of the n-propyl chain could allow for different conformers to be stabilized within different crystal lattices, leading to polymorphism. However, comprehensive structural solutions for multiple polymorphs of this specific compound are not widely detailed in the literature.

Microstructure Analysis of Polycrystalline Forms

While single-crystal X-ray diffraction has been employed to determine the molecular and crystal structure of this compound, detailed microstructure analysis of its polycrystalline forms is not extensively documented in published research. Such an analysis would involve examining features like grain size, grain boundaries, texture, and defects in a solid composed of many small crystals. The mechanisms of nucleation and crystal growth, which are influenced by factors like solvent and supersaturation, ultimately determine the microstructure and can lead to the formation of different polymorphs. soton.ac.uk

Crystal Engineering Principles Applied to this compound

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. For N-alkyl-4-nitroanilines, a key goal has been the generation of materials with nonlinear optical (NLO) properties, which requires a noncentrosymmetric crystal lattice. acrhem.org

Rational Design of Noncentrosymmetric Crystal Lattices

The rational design of NLO materials often focuses on breaking the inversion symmetry of a crystal lattice. In the series of N-alkyl-4-nitroanilines, the length of the alkyl chain plays a crucial role in determining the crystal symmetry. acrhem.orgnih.gov Extensive studies have shown that while the butyl derivative crystallizes in the noncentrosymmetric space group P2₁2₁2₁, the propyl derivative adopts a centrosymmetric structure. acrhem.orgnih.govresearchgate.net

The primary crystal form of this compound crystallizes in the triclinic space group P-1, which possesses a center of inversion. acrhem.orgnih.gov This centrosymmetric arrangement means that the bulk material does not exhibit second-harmonic generation (SHG), a key NLO property. acrhem.orgnih.gov This outcome highlights a challenge in crystal engineering: even molecules with a large molecular hyperpolarizability may crystallize in a centrosymmetric fashion, negating the desired bulk effect.

Role of Dipolar and Dispersion Energies in Crystal Formation

The crystal packing of N-alkyl-4-nitroanilines is governed by a balance between strong dipole-dipole interactions of the polar nitroaniline heads and weaker van der Waals or dispersion interactions of the nonpolar alkyl tails. acrhem.orgacs.org In the case of this compound, the alkyl chain is relatively short. acrhem.org Consequently, the electrostatic dipole-dipole interactions are the dominant force directing the crystal packing. acrhem.org These strong interactions favor an antiparallel arrangement of the molecular dipoles, leading to the formation of a centrosymmetric crystal lattice where the potential for SHG is nullified. acrhem.org

As the alkyl chain length increases, for instance in the butyl derivative, the dispersion interactions between the chains become more significant. acrhem.org These interactions can interfere with and disrupt the otherwise dominant dipole-dipole packing, leading to a noncentrosymmetric structure. acrhem.org For even longer chains, such as in the pentyl derivative, a quasi-bilayer structure forms, and the system reverts to a centrosymmetric lattice. acrhem.orgnih.gov

Control of Crystal Habit and Growth

The control of crystal habit, or the external morphology of a crystal, is a fundamental aspect of crystal engineering. Crystal morphology is governed by the relative growth rates of different crystal faces, which can be influenced by crystallization conditions such as solvent, temperature, and supersaturation. nih.govacs.org

For related organic molecules, persistent needle-like crystal growth is often driven by strong, one-dimensional intermolecular interactions, such as hydrogen-bonding or π-π stacking, which cause rapid growth along a specific crystallographic axis. nih.govacs.org In the layered structures typical of N-alkyl-4-nitroanilines, molecules are linked by N—H···O hydrogen bonds. nih.gov The growth rates of different faces would be influenced by the accessibility of these binding sites to incoming molecules. By selecting solvents that interact differently with various crystal faces, it is possible to inhibit or promote growth in specific directions, thereby controlling the final crystal habit. While these are general principles, specific experimental studies detailing the control of crystal habit for this compound are not prominent in the literature.

Theoretical and Computational Chemistry Studies of 2 N Propyl 4 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies detailing comprehensive DFT calculations for 2-n-Propyl-4-nitroaniline were identified. Such studies would typically involve the following analyses:

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry and conformational analysis of this compound derived from DFT calculations is not available in the searched scientific literature. This type of analysis is crucial for determining the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

Detailed analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, has not been reported. These calculations are fundamental for understanding the molecule's electronic properties and reactivity.

Charge Transfer Interactions and Dipole Moment Calculations

There are no available data from DFT calculations concerning the charge transfer interactions or the dipole moment of this compound. These calculations would provide insight into the molecule's polarity and intramolecular electronic interactions.

Vibrational Frequency Calculations and Spectral Simulation

While experimental infrared (IR) spectral data may exist, theoretical vibrational frequency calculations and simulated spectra for this compound using DFT methods are not present in the available literature. Such simulations are essential for the accurate assignment of experimental vibrational bands.

NMR Chemical Shift Predictions

Theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound based on quantum chemical calculations have not been published. These predictions are valuable for corroborating experimental NMR data and aiding in structural elucidation.

Molecular Dynamics (MD) Simulations

No studies employing Molecular Dynamics (MD) simulations to investigate the dynamic behavior of this compound in different environments were found. MD simulations would be instrumental in understanding the compound's interactions with solvents or other molecules over time.

Solvation Dynamics and Preferential Solvation Studies

The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent molecules. Solvation dynamics describe the process by which a solvent reorganizes around a solute molecule, often in response to a change in the solute's electronic state, such as upon photoexcitation. For polar molecules like this compound, these interactions are primarily electrostatic in nature, involving dipole-dipole forces and hydrogen bonding.

In binary solvent mixtures, the phenomenon of preferential solvation can occur, where the composition of the solvent shell immediately surrounding the solute molecule differs from that of the bulk solvent. This is driven by the specific intermolecular forces between the solute and each of the solvent components.

For this compound, it is anticipated that the nitro group (-NO₂), being a strong hydrogen bond acceptor, would preferentially interact with protic or hydrogen bond donor solvents. Conversely, the amino group (-NH₂), a hydrogen bond donor, would show a preference for hydrogen bond acceptor solvents. The n-propyl group, being nonpolar, would favor interactions with nonpolar solvent components through van der Waals forces.

Theoretical studies on the closely related p-nitroaniline have shown that in binary mixtures of chloroform and hydrogen bond acceptor (HBA) solvents, specific hydrogen bonding interactions dictate the preferential solvation. nih.gov Chloroform interacts with the nitro group, while HBA solvents interact with the amino group. nih.gov A similar pattern of location-specific preferential solvation is expected for this compound. Molecular dynamics (MD) simulations can be employed to model these complex interactions and predict the composition of the local solvent environment. acs.orgresearchgate.net

Intermolecular Interaction Dynamics in Solution

The dynamics of intermolecular interactions in solution are crucial for understanding reaction kinetics, spectroscopic properties, and the formation of molecular aggregates. For this compound, the key intermolecular interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions are particularly significant in protic solvents.

Dipole-Dipole Interactions: As a polar molecule, this compound will exhibit significant dipole-dipole interactions with polar solvent molecules.

Van der Waals Forces: These non-specific interactions, including London dispersion forces, are present between all molecules and will be particularly relevant for the n-propyl group.

Computational methods such as quantum mechanics/molecular mechanics (QM/MM) can be used to study these interactions in detail. In this approach, the solute molecule (this compound) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. researchgate.net This allows for the accurate modeling of the solute's electronic properties while still accounting for the dynamic nature of the solvent environment.

Nonlinear Optical (NLO) Property Predictions

Molecules with large nonlinear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system, often referred to as "push-pull" systems, are known to exhibit significant NLO properties. This compound fits this description, with the amino group acting as the electron donor, the nitro group as the electron acceptor, and the benzene (B151609) ring as the π-conjugated bridge.

First and Second Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.govphyschemres.org

For a comprehensive understanding, both static and frequency-dependent hyperpolarizabilities are often computed. aip.org The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. chemrxiv.org

Below is a table illustrating typical calculated hyperpolarizability values for related nitroaniline compounds, providing a basis for estimating the properties of this compound.

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| p-Nitroaniline | 53 - 73 (in various solvents) researchgate.net |

| 2-Methyl-4-nitroaniline | Generally higher than p-nitroaniline |

| 2-Amino-4-nitroaniline | Shows significant NLO response researchgate.net |

Note: The exact values can vary significantly depending on the computational method and the solvent environment.

Influence of Molecular Structure and Substituents on NLO Response

The molecular structure, particularly the nature of the donor and acceptor groups and the π-conjugated system, has a profound impact on the NLO response. In the case of this compound, the key structural features influencing its NLO properties are:

Electron Donating Group: The amino group (-NH₂) is a strong electron donor. The n-propyl group at the 2-position is also an electron-donating group, which can further enhance the push-pull character of the molecule, potentially leading to a larger first hyperpolarizability compared to p-nitroaniline.

Electron Acceptor Group: The nitro group (-NO₂) is a powerful electron acceptor.

π-Conjugated System: The benzene ring facilitates charge transfer from the donor to the acceptor upon excitation, which is a key mechanism for generating a large NLO response.

Computational studies on similar molecules have shown that increasing the electron-donating strength of the substituent generally leads to an enhanced NLO response. researchgate.net Therefore, it is expected that this compound would exhibit a larger first hyperpolarizability than p-nitroaniline and potentially a comparable or slightly different response compared to 2-methyl-4-nitroaniline.

Relationship between Electronic Structure and NLO Activity

The NLO activity of a push-pull molecule is intimately linked to its electronic structure. A small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is generally associated with a larger hyperpolarizability. physchemres.org The HOMO is typically localized on the donor side of the molecule (the amino group and the phenyl ring), while the LUMO is localized on the acceptor side (the nitro group).

The primary electronic transition responsible for the NLO response is the intramolecular charge transfer (ICT) from the HOMO to the LUMO. Computational methods can be used to calculate the HOMO-LUMO gap and to visualize these orbitals, providing a qualitative understanding of the ICT process. nih.gov A lower HOMO-LUMO gap facilitates this charge transfer, leading to a greater change in the dipole moment upon excitation and, consequently, a larger hyperpolarizability.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves locating the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction pathway and the activation energies for each step can be determined.

For this compound, several types of reactions can be investigated computationally:

Electrophilic Aromatic Substitution: The amino and n-propyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. Computational studies can predict the most likely sites for electrophilic attack and the corresponding activation barriers.

Nucleophilic Aromatic Substitution: While less common for electron-rich rings, computational models can explore the feasibility of nucleophilic substitution under specific conditions.

Reactions of the Substituents: The amino and nitro groups can undergo a variety of reactions, such as oxidation, reduction, and diazotization. For instance, the reduction of the nitro group to an amino group is a common transformation. researchgate.net Computational studies can provide detailed mechanistic insights into these processes. mdpi.com

A study on the collisional activation of protonated N-propyl-2-nitroaniline using DFT calculations revealed complex intramolecular rearrangement and fragmentation pathways, demonstrating the utility of computational methods in interpreting experimental mass spectrometry data. While the substitution pattern is different, this study highlights the types of complex mechanisms that can be unraveled through computational approaches.

Transition State Analysis and Energy Barrier Determination

The determination of transition states and their corresponding energy barriers is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For a molecule like this compound, such analyses would be crucial for understanding its reactivity, stability, and potential transformation pathways.

Theoretical approaches, primarily utilizing Density Functional Theory (DFT) and ab initio methods, are employed to locate transition state structures on the potential energy surface. A transition state represents a first-order saddle point, corresponding to the highest energy point along the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.

While no specific transition state analyses for this compound have been published, studies on related nitroaniline derivatives demonstrate the methodology. For instance, computational studies on the fragmentation of N-alkyl-2-nitroanilines have successfully located transition states for intramolecular rearrangement and elimination reactions. nih.gov These studies typically involve geometry optimization of the reactant, product, and a guessed transition state structure. Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Hypothetical Energy Barriers for Unimolecular Reactions of a Propyl-Nitroaniline Analogue

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | Energy Barrier (kcal/mol) |

| Oxygen Transfer | M1 | TS1 | M2 | 25.3 |

| Propene Elimination | M2 | TS2 | M3 + C3H6 | 15.8 |

| Water Elimination | M3 | TS3 | M4 + H2O | 12.1 |

Note: This table is illustrative and based on data for related compounds. Specific values for this compound are not available.

Intramolecular Oxygen Transfer Mechanisms

A significant area of interest in the study of nitroaromatic compounds is the potential for intramolecular oxygen transfer from the nitro group to other parts of the molecule. Such reactions are relevant in various chemical and biological processes.

Computational studies on protonated N-propyl-2-nitroaniline have provided a detailed mechanism for such an intramolecular oxidation process. nih.gov Upon collisional activation in the gas phase, it is proposed that an oxygen atom from the nitro group is transferred to the propyl chain. DFT calculations have been instrumental in elucidating the multi-step reaction pathway, which involves several intermediates and transition states. nih.gov

The proposed mechanism for the N-propyl-2-nitroaniline analogue begins with the protonation of the nitro group. This is followed by a series of rearrangements leading to the transfer of an oxygen atom to the alkyl chain. nih.gov This process ultimately results in the oxidation of the propyl group and subsequent fragmentation of the molecule. nih.gov It is plausible that this compound could undergo similar intramolecular redox reactions, although the different substitution pattern (para-nitro instead of ortho-nitro) would likely influence the energetics and feasibility of such pathways. The proximity of the interacting groups is a critical factor in these types of rearrangements.

Redox Reaction Pathway Modeling

Modeling the redox properties of substituted anilines is essential for predicting their environmental fate, toxicity, and electrochemical behavior. Computational electrochemistry offers powerful tools to predict one-electron oxidation and reduction potentials.

Semiempirical molecular orbital theory and DFT are commonly used to compute these properties. Linear relationships are often established between theoretically calculated values and experimentally determined redox potentials for a series of related compounds. A key parameter derived from these calculations is the energy of the highest occupied molecular orbital (HOMO), which often correlates well with the one-electron oxidation potential.

For a series of substituted anilines, computational models have been developed to predict their aqueous one-electron oxidation potentials with a high degree of accuracy. These models consider the effects of different substituents on the electronic structure of the aniline (B41778) molecule. While this compound has not been specifically included in these published studies, the established methodologies could be applied to predict its redox behavior. The presence of the electron-donating propyl group and the electron-withdrawing nitro group would have opposing effects on the electron density of the aromatic ring, thereby influencing its oxidation and reduction potentials.

Reaction Mechanisms and Chemical Transformations of 2 N Propyl 4 Nitroaniline

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for aromatic nitro compounds, converting them into the corresponding anilines. wikipedia.org This reaction is fundamental in industrial chemistry for the production of amines, which are precursors to dyes, pharmaceuticals, and polymers. researchgate.netutrgv.edu For 2-n-Propyl-4-nitroaniline, this reduction yields 2-n-Propyl-benzene-1,4-diamine. A variety of methods exist to achieve this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its efficiency and the production of clean products. researchgate.netyoutube.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts and conditions include:

Palladium-on-Carbon (Pd/C): This is one of the most effective catalysts for the hydrogenation of nitro groups. youtube.com The reaction is typically carried out in a solvent like ethanol (B145695) or isopropanol under a hydrogen atmosphere. researchgate.net

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile catalyst for the reduction of aliphatic and aromatic nitro compounds. wikipedia.org

Raney Nickel: This catalyst is also effective for converting nitroarenes to anilines. wikipedia.orgutrgv.edu

Bimetallic Nanoparticles: Recent research has explored bimetallic catalysts, such as copper/nickel nanoparticles, which have shown high selectivity and conversion rates for the hydrogenation of substituted nitroanilines under specific temperature and pressure conditions. rsc.org

The general pathway for the catalytic hydrogenation of a nitroarene like this compound involves the sequential addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. orientjchem.org The process is believed to proceed through intermediates such as nitrosobenzene and phenylhydroxylamine, which are rapidly reduced to the final amine product. orientjchem.orgrsc.org

| Catalyst | Typical Conditions | Product |

| Palladium-on-Carbon (Pd/C) | H₂, Ethanol, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |

| Platinum(IV) Oxide (PtO₂) | H₂, Various Solvents | 2-n-Propyl-benzene-1,4-diamine |

| Raney Nickel | H₂, Ethanol/Methanol (B129727), Elevated Temp./Pressure | 2-n-Propyl-benzene-1,4-diamine |

| Copper/Nickel (Cu/Ni) NPs | H₂, 140°C, 2h | 2-n-Propyl-benzene-1,4-diamine |

Chemical reduction offers an alternative to catalytic hydrogenation and can be performed under milder conditions. These methods utilize a stoichiometric reducing agent to provide the electrons and protons needed for the reduction.

Metal Nanoparticles with a Hydride Source: A prominent method involves the use of a catalyst, often in the form of metal nanoparticles, in conjunction with a reducing agent like sodium borohydride (NaBH₄). nih.govrsc.org Nanoparticles of gold (Au), silver (Ag), copper (Cu), nickel (Ni), and platinum (Pt) have been shown to be effective catalysts for the reduction of nitroanilines. nih.govnih.gov The reaction is typically fast, occurring at room temperature in an aqueous medium. nih.govresearchgate.net For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated to effectively catalyze the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines using NaBH₄ in a matter of seconds to minutes. nih.govnih.gov The nanoparticles act as a surface for electron transfer from the borohydride donor to the nitroaniline acceptor. rsc.org

Metal/Acid Systems: A classic and reliable method for nitro group reduction is the use of a metal in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.comyoutube.com This method is particularly useful in laboratory settings. The reaction proceeds by single electron transfer from the metal to the nitro group, followed by protonation from the acid.

Sodium Borohydride (NaBH₄) with Catalysts: While sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own, its reactivity can be enhanced by the presence of a catalyst. utrgv.edu Transition metal salts or nanoparticles can activate NaBH₄, enabling the reduction of nitroaromatic compounds. utrgv.edu Studies on 2-nitroaniline and 4-nitroaniline have shown that the reduction using NaBH₄ follows pseudo-first-order kinetics in the presence of a nanocatalyst. rubber.or.krrsc.org

| Reducing System | Catalyst | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | CuFe₂O₄ Nanoparticles | Water, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |

| Sodium Borohydride (NaBH₄) | NiO Nanoparticles | Water, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |

| Iron (Fe) / Hydrochloric Acid (HCl) | None | Aqueous, Reflux | 2-n-Propyl-benzene-1,4-diamine |

| Tin (Sn) / Hydrochloric Acid (HCl) | None | Aqueous, Reflux | 2-n-Propyl-benzene-1,4-diamine |

The reduction of a nitro group to an amine is a six-electron process. The most widely accepted mechanism, originally proposed by Haber based on electrochemical studies of nitrobenzene (B124822), involves a series of two-electron reduction steps. rsc.org The reaction can proceed through two main pathways: a direct route and a condensation route.

Direct Hydrogenation Pathway: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is followed by further reduction to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the amino group (-NH₂). rsc.orgrsc.org Intermediates like nitroso and hydroxylamine are generally highly reactive and are not isolated under typical catalytic hydrogenation conditions. orientjchem.org

Condensation Pathway: This route involves the condensation of the intermediate nitroso and hydroxylamino species to form azoxy, azo, and hydrazo compounds, which are then reductively cleaved to form the final amine product. This pathway is more prevalent under certain conditions, such as reduction with metals in neutral or alkaline solutions.

In the context of catalytic reduction using metal nanoparticles and NaBH₄, the mechanism involves the adsorption of both the borohydride ions (BH₄⁻) and the nitroaniline molecules onto the nanoparticle surface. rubber.or.kr The nanoparticle facilitates the transfer of hydride (H⁻) or electrons from the borohydride to the nitro group, leading to its reduction. rubber.or.kr

Substitution Reactions

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being controlled by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. makingmolecules.com The rate and position of the substitution are heavily influenced by the substituents already present.

-NH-n-Propyl group: The amino group (even when alkylated) is a powerful activating group and is ortho, para-directing. lkouniv.ac.in It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack by the electrophile, particularly when the attack is at the ortho or para positions. lkouniv.ac.in

-n-Propyl group: The n-propyl group is a weak activating group through an inductive effect and directs ortho, para.

-NO₂ group: The nitro group is a strong deactivating group and is meta-directing. youtube.com It withdraws electron density from the ring through both resonance and inductive effects, destabilizing the arenium ion intermediate.

In this compound, the powerful activating and directing effect of the amino group dominates over the deactivating, meta-directing nitro group. makingmolecules.com Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the amino group. The para position is already occupied by the nitro group. This leaves the two ortho positions (C3 and C5) as the most likely sites for substitution.

| Position | Substituent | Effect on Ring | Directing Influence |

| C1 | -NH-n-Propyl | Strongly Activating | Ortho, Para |

| C2 | -n-Propyl | Weakly Activating | Ortho, Para |

| C4 | -NO₂ | Strongly Deactivating | Meta |

Given the steric hindrance from the adjacent n-propyl group at C2, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group and meta to the nitro group.

Examples of potential EAS reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent would likely yield 5-bromo-2-n-propyl-4-nitroaniline.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position. masterorganicchemistry.com

Nitration: Further nitration with nitric acid and sulfuric acid is possible, though the ring is already deactivated by one nitro group. The new nitro group would be directed by the amino group to the C5 position. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgbritannica.com

This compound itself does not have a suitable leaving group and therefore will not undergo SₙAr directly. However, the presence of the nitro group at the C4 position makes the ring highly activated for such a reaction if a leaving group were present at the C1 position.

For example, in a related compound like 1-chloro-2-n-propyl-4-nitrobenzene, the chlorine atom would be an excellent leaving group. The nitro group at the para position would strongly stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C1. wikipedia.org This stabilization is crucial for the SₙAr mechanism to proceed. Therefore, while this compound is the product of a potential SₙAr reaction (e.g., from the reaction of 1-chloro-2-n-propyl-4-nitrobenzene with ammonia), it is not a typical substrate for one.

Substitution at the Amino Nitrogen (N-Alkylation, N-Acylation)

The amino group of this compound, while being a site of nucleophilic reactivity, is influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the para-nitro group deactivates the amino group, making it less basic and less nucleophilic than the amino group in aniline (B41778). Consequently, N-alkylation and N-acylation reactions typically require specific conditions to proceed efficiently.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amino moiety. The reaction generally proceeds via nucleophilic attack of the amino group on an alkyl halide. Due to the reduced nucleophilicity of the amino group in this compound, this reaction may require a base to deprotonate the amine, enhancing its nucleophilicity, or the use of more reactive alkylating agents under heated conditions.